4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one
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Overview
Description
4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one is an organic compound with a complex structure that includes a dimethylamino group, two phenylsulfanyl groups, and a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product with good yields. The reaction conditions often involve refluxing the mixture in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under controlled temperatures.
Substitution: Halides, alkoxides; reactions often require the presence of a base and are conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one involves its interaction with molecular targets through various pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenylsulfanyl groups can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of 4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one, known for its use in the production of dyes and pigments.
4-(Dimethylamino)phenylethenylquinoxalines: Compounds with similar structural features, used in the development of nonlinear optical materials.
Uniqueness
The presence of both dimethylamino and phenylsulfanyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS2/c1-19(2)13-18(22-16-11-7-4-8-12-16)17(20)14-21-15-9-5-3-6-10-15/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBSYWDZNGQTCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)CSC1=CC=CC=C1)SC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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